(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride
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Description
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride, also known as Escitalopram, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. It is a chiral compound, and only the (S) enantiomer is used for medicinal purposes.
Scientific Research Applications
1. Biocide and Corrosion Inhibition
- 2-(Decylthio)ethanamine Hydrochloride as a Biocide: This compound is a multifunctional biocide registered for use in various cooling water systems. It demonstrates broad-spectrum activity against bacteria, fungi, algae, and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
2. Synthesis and Characterization
- Synthesis and Antiamoebic Activity: A series of chalcones with N-substituted ethanamine, including 2-chloro N-substituted ethanamine hydrochloride, were synthesized and tested for antiamoebic activity against Entamoeba histolytica. Several compounds exhibited activity better than the standard drug metronidazole (Zaidi et al., 2015).
- Preparation of Enriched Ethanamine Derivatives: The preparation of hydrochlorides of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and its derivatives, which are then converted into other compounds, demonstrates the chemical versatility of similar ethanamine derivatives (Yilmaz & Shine, 1988).
3. Drug Analysis and Identification
- High-Performance Liquid Chromatography for Drug Analysis: A method involving high-performance liquid chromatography tandem mass spectrometry was developed for detecting and quantifying certain N-benzyl phenethylamine derivatives in human serum, highlighting the analytical uses of related compounds (Poklis et al., 2013).
4. Crystal Structure and Physical Properties
- Antiestrogen Compound Crystal Structure: The crystal structure of a related compound, N,N-diethyl-2-[(4-phenylmethyl)phenoxy]-ethanamine hydrochloride, reveals its molecular conformation and interaction with chloride ions, which is important for understanding the physical and chemical properties of such compounds (Hempel et al., 2000).
properties
IUPAC Name |
(1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKQSKVORTCAV-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704229 |
Source
|
Record name | (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1213908-11-2 |
Source
|
Record name | (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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